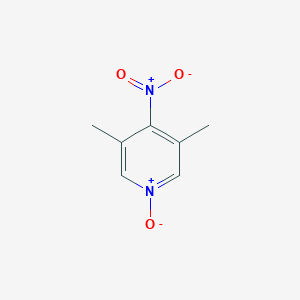

3,5-Dimethyl-4-nitropyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKVMXPKEDVNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162058 | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-66-9 | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14248-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide

This guide provides a comprehensive overview of the synthesis mechanism for 3,5-Dimethyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles, experimental protocols, and critical parameters governing this important transformation.

Introduction: Strategic Importance

This compound is a pivotal building block in medicinal chemistry. Its strategic importance lies in the versatile reactivity of its functional groups. The nitro group at the C4 position is a powerful electron-withdrawing group and a key precursor for further functionalization, often serving as a handle for introducing amino groups or other substituents. The N-oxide moiety activates the pyridine ring, making it susceptible to nucleophilic and electrophilic substitution reactions that would otherwise be challenging on the parent pyridine. This unique electronic arrangement makes it a valuable intermediate for developing novel therapeutic agents.

The Core Synthesis Pathway: Electrophilic Nitration

The most established and widely employed method for synthesizing this compound is through the direct nitration of 3,5-lutidine-N-oxide (also known as 3,5-dimethylpyridine 1-oxide). This reaction is a classic example of an electrophilic aromatic substitution.

Mechanistic Deep Dive

The reaction proceeds through a well-understood, multi-step mechanism. The choice of reagents—typically a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃)—is critical for the successful generation of the potent electrophile required for the reaction.

Step 1: Generation of the Nitronium Ion (NO₂⁺) The process begins with the reaction between the two strong acids. Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid is unstable and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step 2: Electrophilic Attack The N-oxide group in the starting material, 3,5-lutidine-N-oxide, is a strong activating group. It increases the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions, through resonance. This activation makes the ring more susceptible to attack by the electrophilic nitronium ion. The nitronium ion preferentially attacks the electron-rich C4 position. This attack forms a resonance-stabilized intermediate known as a sigma complex or arenium ion. The steric hindrance from the two methyl groups at the C3 and C5 positions also directs the incoming electrophile to the C4 position.

Step 3: Rearomatization In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C4 position of the sigma complex. This action restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Visualizing the Mechanism

The following diagram illustrates the complete reaction mechanism from the generation of the electrophile to the final product formation.

Caption: Overall workflow of the nitration of 3,5-lutidine-N-oxide.

Experimental Protocol: A Validated Approach

This section details a reliable, step-by-step methodology for the synthesis of this compound. Adherence to these steps is crucial for ensuring reaction efficiency, product purity, and operational safety.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 3,5-Lutidine-N-oxide | C₇H₉NO | 123.15 | Starting material |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Dehydrating agent and catalyst |

| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | Nitrating agent |

| Ice | H₂O | 18.02 | For temperature control and workup |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | For neutralization |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Procedure

Safety First: This procedure involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-lutidine-N-oxide.

-

Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid to the flask with constant stirring. The addition should be dropwise to control the exothermic reaction.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done slowly in an ice bath.

-

Nitration: Cool the reaction flask containing the lutidine-sulfuric acid mixture to 0 °C. Add the pre-cooled nitrating mixture dropwise via the dropping funnel. Critically maintain the internal reaction temperature below 10 °C throughout the addition to prevent unwanted side reactions and ensure regioselectivity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 90 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the mixture back down to room temperature and then carefully pour it over a large volume of crushed ice. This step quenches the reaction and precipitates the product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done with vigorous stirring in an ice bath to manage the heat generated.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Workflow Visualization

The following diagram outlines the key stages of the experimental procedure.

Caption: Step-by-step experimental procedure overview.

Conclusion and Future Perspectives

The synthesis of this compound via electrophilic nitration of 3,5-lutidine-N-oxide is a robust and well-characterized method. A thorough understanding of the underlying mechanism, particularly the role of the N-oxide in ring activation and the necessity of strong acidic conditions to generate the nitronium ion, is paramount for successful execution. The protocol detailed herein provides a validated framework for obtaining this valuable intermediate. Future research may focus on developing greener synthesis routes, potentially utilizing milder nitrating agents or catalytic systems to reduce the reliance on large quantities of strong acids and improve the overall environmental footprint of the process.

physicochemical properties of 3,5-Dimethyl-4-nitropyridine 1-oxide

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-4-nitropyridine 1-oxide

Executive Summary

This compound is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][2][3] This guide offers a comprehensive analysis of its synthesis, structural characteristics, and core physicochemical properties. We will delve into the causality behind its synthetic pathways, emphasizing modern, environmentally conscious methods, and explore its molecular orbital landscape to rationalize its reactivity. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical compound.

Introduction: A Cornerstone Intermediate

This compound, also known as 4-Nitro-3,5-lutidine-N-oxide, belongs to the class of nitro-substituted pyridine N-oxides. Its significance in medicinal chemistry is profound, serving as a highly functionalized building block for constructing the complex frameworks of widely used anti-ulcer medications.[2][3][4] The strategic placement of its methyl, nitro, and N-oxide groups provides multiple reactive sites, allowing for controlled, sequential modifications essential for building the final active pharmaceutical ingredients (APIs). Understanding its properties is not merely an academic exercise but a prerequisite for process optimization, safety, and the development of novel synthetic derivatives.

Synthesis and Manufacturing Insights

The industrial production of this compound is a well-established, two-step process commencing from 3,5-lutidine. The choice of reagents and reaction conditions has evolved, driven by the need for higher yields, improved safety, and reduced environmental impact.

Step 1: N-Oxidation of 3,5-Lutidine

The initial step involves the oxidation of the pyridine nitrogen in 3,5-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA).[5] The N-oxide functionality is crucial as it activates the pyridine ring for subsequent electrophilic substitution and influences the regioselectivity of the nitration step.

Step 2: Electrophilic Nitration

The resulting 3,5-lutidine-N-oxide undergoes electrophilic nitration at the C4 position.

-

Traditional Method: Historically, a mixture of concentrated nitric acid and sulfuric acid (mixed acid) was the standard nitrating agent.[1][5] However, this method is fraught with challenges, including the evolution of hazardous brownish-yellow nitrogen oxide fumes and significant equipment corrosion.[1]

-

Modern, Greener Approach: A significant process improvement involves replacing the volatile mixed acid with potassium nitrate dissolved in concentrated sulfuric acid.[1][6] This system generates the necessary nitronium ion (NO₂⁺) in situ. The primary advantage is the elimination of toxic fume generation, resulting in a friendlier operating environment and reduced environmental pollution.[1][6] This method has also been shown to shorten reaction times and, in some cases, improve yields.[1]

The overall synthesis pathway is visualized below.

Caption: Two-step synthesis of this compound.

Molecular and Structural Properties

The reactivity and physical characteristics of this compound are direct consequences of its electronic and spatial arrangement.

Chemical Structure

The molecule consists of a pyridine N-oxide ring substituted with two methyl groups at positions 3 and 5, and a nitro group at position 4.

Caption: Structure of this compound.

Computational Analysis: Frontier Molecular Orbitals

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides profound insight into the molecule's chemical reactivity.[4]

-

HOMO: The HOMO is expected to be localized on the electron-rich regions, specifically the pyridine N-oxide ring and the oxygen atom of the N-oxide group. These areas are the most likely sites for electrophilic attack.[4]

-

LUMO: Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the C4 carbon to which it is attached.[4] This makes the nitro group an excellent leaving group and the C4 position highly susceptible to nucleophilic aromatic substitution, a key reaction in its conversion to omeprazole precursors.[4]

The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[4]

Physicochemical Properties

A summary of the key physicochemical data is presented below. These values are essential for process design, safety assessments, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [7][8] |

| Molecular Weight | 168.15 g/mol | [4][9] |

| CAS Number | 14248-66-9 | [2][7] |

| Appearance | Yellow or light yellow crystal/solid | [1][7] |

| Melting Point | 174-175 °C | [7][10] |

| Boiling Point | 297.07 °C (Rough Estimate) | [7][10] |

| Density | 1.3722 g/cm³ (Rough Estimate) | [7][10] |

| Solubility | Slightly soluble in DMSO and Methanol.[7] Not soluble in water. | [7] |

| Storage | Store at 2°C - 8°C or under an inert atmosphere at -20°C.[10] | [10] |

Thermal Stability and Safety Considerations

While stable under standard conditions, this compound possesses significant hazards that demand strict handling protocols.

-

Explosive Potential: The compound is reported to be highly explosive, with a high velocity and heat of explosion.[7] It is sensitive to high temperatures, blunt impact, friction, and flames.[7]

-

Handling: Due to its explosive nature, extremely high safety measures are required.[7] Contact with flammable materials must be avoided.[7] Operations should be conducted in well-ventilated areas, using explosion-proof equipment and appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7][11]

-

Thermal Decomposition: Upon heating, it can decompose to release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]

-

Storage: It should be stored in a fireproof, sealed container away from heat and ignition sources.[7] Recommended storage conditions are refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere.[10]

Experimental Protocol: Synthesis via Potassium Nitrate

This protocol describes the synthesis of this compound from 3,5-lutidine-N-oxide using the safer potassium nitrate method, adapted from patent literature.[1][6]

Materials:

-

3,5-lutidine-N-oxide (12.3 g, 0.1 mol)

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (KNO₃)

-

Ammonia water

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask with mechanical stirrer and dropping funnel

-

Thermometer

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

Preparation of Mixed Solution: In the three-necked flask, dissolve 12.3 g of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid. Stir until a homogeneous solution is formed. Cool the mixture in an ice bath to between 10°C and 15°C.[1]

-

Preparation of Nitrating Agent: Separately, prepare a sulfuric acid solution of potassium nitrate by carefully dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid. This step is exothermic and should be done with cooling.[1]

-

Nitration Reaction: Add the potassium nitrate solution dropwise to the cooled 3,5-lutidine-N-oxide solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 30°C.[1][6]

-

Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to between 85°C and 90°C.[1]

-

Monitoring: Maintain the reaction at this temperature for 1-2 hours. Monitor the reaction's progress by HPLC until the starting material is completely consumed.[1][5]

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.

-

Neutralization and Precipitation: While keeping the mixture cool in an ice bath, adjust the pH to 8.0-8.5 by the controlled addition of ammonia water. A light-yellow precipitate will form.[1]

-

Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with cold deionized water. Dry the product under reduced pressure to a constant weight to yield light yellow 3,5-dimethyl-4-nitropyridine-N-oxide. The expected yield is approximately 85%.[1]

Conclusion

This compound is more than a simple chemical; it is a testament to the power of strategic molecular design. Its physicochemical properties, from its electronic structure that dictates reactivity to its physical state that informs process handling, are all critical factors in its successful application. The evolution of its synthesis towards safer and more sustainable methods underscores a broader trend in the pharmaceutical industry. For scientists and engineers in drug development, a thorough understanding of this cornerstone intermediate remains fundamental to innovation and efficiency.

References

- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 14248-66-9 [chemicalbook.com]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound | 14248-66-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | C7H8N2O3 | CID 96264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | 14248-66-9 [amp.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Dimethyl-4-nitropyridine 1-oxide

Introduction

3,5-Dimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, making its structural elucidation and purity assessment of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this molecule. This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its molecular structure on the spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and in-depth structural analysis.

Molecular Structure and NMR-Relevant Features

The structure of this compound presents a unique electronic environment that is reflected in its NMR spectra. The pyridine ring is substituted with two methyl groups at the 3- and 5-positions, a nitro group at the 4-position, and an N-oxide functionality. The interplay of the electron-donating methyl groups and the electron-withdrawing nitro and N-oxide groups significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

Expected Signals:

-

Aromatic Protons (H-2 and H-6): Due to the symmetrical substitution pattern, the protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single singlet. The strong electron-withdrawing effects of the adjacent nitro group and the N-oxide functionality will cause these protons to be significantly deshielded, shifting their resonance downfield into the aromatic region.

-

Methyl Protons (3-CH₃ and 5-CH₃): The two methyl groups at positions 3 and 5 are also chemically equivalent and will give rise to a single singlet. The integration of this signal will correspond to six protons.

Based on a study by Puszko and Wasylina, the specific chemical shifts are as follows[1]:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.05 | Singlet | 2H |

| 3-CH₃, 5-CH₃ | 2.30 | Singlet | 6H |

The downfield shift of the aromatic protons to 8.05 ppm is a clear indication of the deshielding environment created by the nitro and N-oxide groups.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides further confirmation of its symmetrical structure and offers valuable information about the electronic environment of each carbon atom.

Expected Signals:

-

Aromatic Carbons (C-2 and C-6): These two carbons are equivalent and will produce a single signal. They are directly bonded to deshielded protons and are part of the electron-deficient aromatic system.

-

Aromatic Carbons (C-3 and C-5): The two methyl-substituted carbons are also equivalent.

-

Aromatic Carbon (C-4): This carbon is directly attached to the electron-withdrawing nitro group and is expected to be the most deshielded of the ring carbons.

-

Methyl Carbons (3-CH₃ and 5-CH₃): The two equivalent methyl carbons will appear as a single signal in the aliphatic region of the spectrum.

The assigned chemical shifts, as reported by Puszko and Wasylina, are presented below[1]:

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | 137.0 |

| C-3, C-5 | 134.4 |

| C-4 | 140.2 |

| 3-CH₃, 5-CH₃ | 16.4 |

The chemical shift of C-4 at 140.2 ppm highlights the significant deshielding effect of the nitro group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may slightly influence the chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard 1D proton spectrum using the following typical parameters on a 400 MHz spectrometer:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width: 0-12 ppm

-

3. ¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum using the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, as ¹³C has a much lower natural abundance than ¹H)

-

Spectral Width: 0-200 ppm

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the peak positions and multiplicities.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of this compound is a logical process that connects the molecular structure to the observed spectral data. The following diagram illustrates this relationship.

Caption: Relationship between molecular structure and NMR spectral features.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret and provide a definitive fingerprint of the molecule. The high degree of symmetry results in a simple spectrum with a limited number of signals, while the electronic effects of the substituents dictate the chemical shifts. This guide provides the necessary data and protocols for the accurate and efficient NMR analysis of this important pharmaceutical intermediate, ensuring its correct identification and quality control.

References

FT-IR and mass spectrometry of 3,5-Dimethyl-4-nitropyridine 1-oxide

An In-Depth Technical Guide to the Spectroscopic and Spectrometric Analysis of 3,5-Dimethyl-4-nitropyridine 1-oxide

Introduction

This compound is a pivotal intermediate in the synthesis of proton pump inhibitors, a class of drugs essential for treating acid-related gastrointestinal disorders.[1][2][3] Its most notable application is in the industrial production of omeprazole and its S-enantiomer, esomeprazole.[3] The precise molecular structure and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methodologies are imperative for its characterization.

This guide provides a comprehensive examination of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present data but to elucidate the causal relationships between the molecule's structure and its spectral output. We will explore the characteristic vibrational modes revealed by FT-IR and the intricate fragmentation pathways elucidated by mass spectrometry, providing researchers and drug development professionals with a validated framework for structural confirmation and quality control.

The synthesis of this target molecule begins with the N-oxidation of 3,5-lutidine, which activates the pyridine ring for subsequent electrophilic substitution.[4] The nitration of the resulting 3,5-dimethylpyridine-N-oxide is highly regioselective, yielding the desired 4-nitro product.[5][6][7] Understanding this synthetic pathway is crucial as it informs the potential impurity profile that must be monitored during analysis.

Caption: Synthetic pathway of this compound.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint. For a molecule like this compound, FT-IR is indispensable for confirming the presence of its key functional moieties: the nitro group, the N-oxide, the aromatic system, and the alkyl substituents.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound makes the potassium bromide (KBr) pellet method an ideal choice for analysis, minimizing spectral interference from solvents.

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Collection: Run a background spectrum using an empty sample holder or a pure KBr pellet to account for atmospheric H₂O and CO₂.

-

Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.

Interpretation of the FT-IR Spectrum

The spectrum of this compound is a composite of several characteristic absorption bands. The electron-withdrawing nature of both the nitro and N-oxide groups significantly influences the electronic structure and, consequently, the vibrational frequencies of the pyridine ring.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Scientific Insights |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | These bands correspond to the stretching vibrations of the C-H bonds on the pyridine ring. |

| 2980 - 2850 | Alkyl C-H Stretch | Medium | The asymmetric and symmetric stretching vibrations of the two methyl (-CH₃) groups typically appear in this region. |

| 1550 - 1475 | NO₂ Asymmetric Stretch | Strong | This is one of the most diagnostic peaks. For nitro groups attached to an aromatic ring, this strong absorption is a clear indicator of its presence.[8][9][10] |

| 1360 - 1290 | NO₂ Symmetric Stretch | Strong | Paired with the asymmetric stretch, this second strong band provides definitive evidence for the nitro functionality.[8][9][10] |

| ~1600 | Aromatic C=C/C=N Stretch | Medium | Vibrations associated with the skeletal framework of the pyridine ring. |

| 1300 - 1200 | N-O Stretch (N-Oxide) | Strong | The N→O bond in pyridine N-oxides gives rise to a strong, characteristic absorption in this region. Its exact position is sensitive to substitution on the ring.[11][12] |

| 890 - 835 | C-N Stretch / NO₂ Bend | Medium | The stretching of the C-NO₂ bond and the scissoring vibration of the nitro group contribute to absorption in this part of the fingerprint region.[9] |

The presence of a pair of intense peaks around 1550 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator for the nitro group.[9] The strong N-O stretching band confirms the successful N-oxidation of the pyridine nitrogen, a critical step in the synthesis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and offers profound structural insights through the analysis of fragmentation patterns. For this compound (Molecular Weight: 168.15 g/mol ), Electron Ionization (EI) at 70 eV is the method of choice for inducing reproducible fragmentation and creating a library-searchable spectrum.[3][13][14][15]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample into the ion source, typically via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (standardized at 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged ions and neutral fragments.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Analysis of Fragmentation Pathways

The fragmentation of pyridine N-oxides is well-documented and follows predictable pathways. The presence of both a nitro group and alkyl substituents on the this compound ring leads to a rich and informative fragmentation pattern.

Caption: Proposed EI-MS fragmentation pathways for the title compound.

Key Expected Fragments:

| m/z Value | Proposed Ionic Structure | Neutral Loss | Mechanistic Rationale |

| 168 | [C₇H₈N₂O₃]⁺• | - | Molecular Ion (M⁺•): Confirms the molecular weight of the compound. |

| 152 | [M - O]⁺• | O (16) | Loss of an Oxygen Atom: This is a hallmark fragmentation of aromatic N-oxides, resulting from the cleavage of the weak N-O bond.[13] This fragment corresponds to the 3,5-dimethyl-4-nitropyridine radical cation. |

| 151 | [M - OH]⁺ | OH (17) | Loss of a Hydroxyl Radical: This rearrangement is also characteristic of N-oxides, particularly those with adjacent alkyl groups, though it can occur in other isomers as well.[13][16] |

| 122 | [M - NO₂]⁺ | NO₂ (46) | Loss of Nitrogen Dioxide: Cleavage of the C-N bond results in the loss of the nitro group, yielding the 3,5-dimethylpyridine 1-oxide cation. This is a significant fragment indicating the presence of the nitro substituent. |

| 122 | [M - O - NO]⁺ | O (16), NO (30) | Sequential Loss: This fragment, isobaric with [M - NO₂]⁺, can also arise from the [M-O]⁺• ion (m/z 152) via the subsequent loss of a nitric oxide radical. High-resolution mass spectrometry would be required to differentiate these two pathways. |

The relative intensity of these fragment ions provides a robust fingerprint for the molecule. The loss of an oxygen atom (m/z 152) is often a very intense peak in the spectra of pyridine N-oxides, making it a key diagnostic marker.[13]

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. FT-IR serves as a rapid and reliable tool for confirming the presence of the essential nitro and N-oxide functional groups, while mass spectrometry provides unequivocal proof of the molecular weight and detailed structural information through predictable and diagnostic fragmentation patterns.

For scientists in research and pharmaceutical development, mastering the interpretation of these spectra is fundamental to ensuring the identity, purity, and quality of this critical synthetic intermediate. The methodologies and data presented in this guide offer an authoritative framework for achieving this analytical standard.

References

- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. This compound | 14248-66-9 | Benchchem [benchchem.com]

- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 5. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 14248-66-9 | FD45455 [biosynth.com]

- 15. This compound | LGC Standards [lgcstandards.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,5-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole.[1] As with many nitroaromatic compounds, a thorough understanding of its thermal stability and decomposition pathways is paramount for safe handling, process optimization, and ensuring product purity. This guide provides a comprehensive overview of the thermal behavior of this compound, grounded in established principles of physical organic chemistry and thermal analysis. While specific experimental data for this compound is not extensively published, this paper will draw upon data from analogous structures, particularly 4-nitropyridine N-oxide, to provide a robust predictive framework.

Introduction: The Significance of this compound

Pyridine N-oxides are a class of heterocyclic compounds characterized by an N-O dative bond. The introduction of a nitro group, particularly at the 4-position, significantly influences the electronic properties and reactivity of the molecule. This compound is of considerable industrial importance as a precursor to active pharmaceutical ingredients (APIs).[1] Its synthesis typically involves the nitration of 3,5-dimethylpyridine 1-oxide.[2][3][4] The presence of both the N-oxide and a nitro group suggests that the molecule may possess energetic properties, making a detailed understanding of its thermal behavior a critical safety and process development parameter.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 14248-66-9 | [5][6] |

| Molecular Formula | C₇H₈N₂O₃ | [5] |

| Molecular Weight | 168.15 g/mol | [5] |

| Melting Point | 174 °C | [5] |

| Appearance | Light yellow solid | [3][4] |

Thermal Analysis Methodologies

The thermal stability of energetic materials and chemical intermediates is typically investigated using a suite of thermoanalytical techniques. The primary methods for assessing the decomposition of this compound would be Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying the temperatures at which thermal events occur and for quantifying the associated heat flow. For a compound like this compound, a DSC experiment would reveal:

-

Melting Point: A sharp endothermic peak corresponding to the solid-to-liquid phase transition.

-

Decomposition Onset Temperature (Tonset): The temperature at which the exothermic decomposition process begins. This is a critical parameter for defining safe operating temperatures.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, which is a measure of the compound's energetic potential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information on:

-

Initial Decomposition Temperature: The temperature at which mass loss begins.

-

Decomposition Stages: Whether the decomposition occurs in a single step or multiple steps.

-

Residual Mass: The amount of non-volatile material remaining at the end of the experiment.

The combination of DSC and TGA provides a comprehensive picture of the thermal stability and decomposition profile of a compound.

Predicted Thermal Behavior and Decomposition Pathway

It is anticipated that this compound is a thermally sensitive compound. Upon heating, it will likely undergo a highly exothermic decomposition. For the related compound, 4-nitropyridine N-oxide, it is known that when heated to decomposition, it emits toxic fumes of nitrogen oxides.[3][7] Furthermore, mixtures of 4-nitropyridine N-oxide with certain other compounds have been reported to explode when heated above 130 °C.[7] This underscores the potential hazards associated with this class of molecules.

The proposed decomposition of this compound is likely to be a complex process involving multiple steps. The initial steps are hypothesized to involve the cleavage of the weakest bonds in the molecule, which are the N-O bond of the N-oxide and the C-NO₂ bond. The dissociation enthalpy of the N-O bond in pyridine N-oxide derivatives has been studied and is a key factor in their thermal decomposition.

A plausible decomposition pathway is initiated by the homolytic cleavage of the C-NO₂ bond, leading to the formation of a pyridyl radical and a nitrogen dioxide radical. The N-O bond of the N-oxide could also undergo cleavage. These highly reactive radical species can then initiate a cascade of further reactions, leading to the formation of various gaseous products and a solid residue. The expected gaseous decomposition products would include oxides of nitrogen (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂).

References

- 1. This compound | 14248-66-9 [chemicalbook.com]

- 2. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3,5-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 3,5-dimethyl-4-nitropyridine 1-oxide. This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors such as omeprazole and esomeprazole.[1] The strategic positioning of the nitro group at the C-4 position, activated by the N-oxide functionality and flanked by two methyl groups, imparts a unique and highly exploitable reactivity profile. This guide will delve into the electronic and steric factors governing this reactivity, provide detailed mechanistic insights into its key reactions, and present field-proven experimental protocols for its synthesis and derivatization.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-nitro-3,5-lutidine-N-oxide, is a crystalline solid that serves as a cornerstone in the construction of complex heterocyclic frameworks.[2] Its significance stems from the highly activated nature of the 4-nitro group, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the lynchpin in the industrial synthesis of several blockbuster drugs.[1]

The pyridine N-oxide moiety plays a dual role in modulating the reactivity of the aromatic ring. The N-oxide group is a strong electron-withdrawing group, which significantly acidifies the ring protons and activates the ring towards nucleophilic attack. Conversely, it can also donate electron density to the ring through resonance, which is crucial for electrophilic substitutions. In the context of this compound, the powerful electron-withdrawing nature of both the N-oxide and the 4-nitro group creates a highly electron-deficient pyridine ring, priming the C-4 position for facile nucleophilic displacement.

Synthesis of this compound

The synthesis of the title compound is a well-established, two-step process commencing from 3,5-dimethylpyridine (3,5-lutidine). The initial step is the N-oxidation of the pyridine nitrogen, followed by the regioselective nitration at the 4-position.

Step 1: N-Oxidation of 3,5-Dimethylpyridine

The oxidation of 3,5-dimethylpyridine to its corresponding N-oxide is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

Experimental Protocol: Synthesis of 3,5-Dimethylpyridine 1-oxide [3]

-

Materials: 3,5-Dimethylpyridine, Glacial Acetic Acid, Hydrogen Peroxide (35%).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 0.5 mol of glacial acetic acid, 0.051 mol of 3,5-dimethylpyridine, and 5 mL of 35% hydrogen peroxide.

-

Heat the reaction mixture to an internal temperature of 80°C and maintain for 5 hours with constant stirring.

-

After the reaction period, cool the flask to room temperature in an ice bath.

-

Remove the excess acetic acid under high vacuum distillation.

-

Dissolve the resulting viscous product in deionized water and adjust the pH to 10 with solid sodium carbonate.

-

Extract the aqueous solution five times with chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3,5-dimethylpyridine 1-oxide.

-

Step 2: Nitration of 3,5-Dimethylpyridine 1-oxide

The N-oxide group directs electrophilic substitution to the 4-position. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. An alternative, more environmentally friendly method utilizes potassium nitrate in concentrated sulfuric acid.[4]

Experimental Protocol: Synthesis of this compound [1][4]

-

Materials: 3,5-Dimethylpyridine 1-oxide, Concentrated Sulfuric Acid (98%), Potassium Nitrate.

-

Procedure:

-

In a round-bottom flask, dissolve 12.3 g of 3,5-dimethylpyridine 1-oxide in 90 g of concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.

-

Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.

-

Add the potassium nitrate solution dropwise to the 3,5-dimethylpyridine 1-oxide solution, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, heat the reaction mixture to 60-65°C for 2 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH is approximately 8-8.5.

-

Collect the precipitated yellow solid by filtration, wash with water, and dry to obtain this compound. A typical yield is around 85.7%.[4]

-

Reactivity of the Nitro Group: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the nitro group in this compound is its displacement via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effects of both the N-oxide and the nitro group make the C-4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Mechanistic Overview

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the nitro group as a nitrite ion (NO₂⁻).

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Gdot Diagram 1: Generalized SNAr Mechanism

Scope of Nucleophiles and Synthetic Applications

A wide array of nucleophiles can effectively displace the nitro group, leading to a diverse range of 4-substituted 3,5-dimethylpyridine 1-oxides. This versatility is extensively utilized in pharmaceutical synthesis.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product | Application/Significance |

| Methoxide | Sodium methoxide in methanol | 3,5-Dimethyl-4-methoxypyridine 1-oxide | Key intermediate for omeprazole synthesis |

| Amines | Various primary and secondary amines | 4-Amino-3,5-dimethylpyridine 1-oxides | Building blocks for bioactive molecules |

| Thiols | Thiolates (e.g., sodium thiomethoxide) | 4-(Methylthio)-3,5-dimethylpyridine 1-oxide | Precursors for sulfoxide-containing drugs |

| Azide | Sodium azide | 4-Azido-3,5-dimethylpyridine 1-oxide | Precursor for tetrazoles and triazoles |

Experimental Protocols for Nucleophilic Substitution

This reaction is a critical step in the synthesis of omeprazole.

Experimental Protocol: Methoxylation

-

Materials: this compound, Sodium Hydroxide, Methanol.

-

Procedure:

-

To a solution of sodium hydroxide in methanol (sodium methoxide), add this compound.

-

Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture and neutralize the excess sodium methoxide with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 3,5-dimethyl-4-methoxypyridine 1-oxide.

-

The reduction of the nitro group is a common transformation that provides access to the corresponding amino derivative.

Experimental Protocol: Reduction of the Nitro Group [1]

-

Materials: this compound, Iron powder, Acetic acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of acetic acid.

-

Heat the mixture at reflux with vigorous stirring for several hours until the reaction is complete.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield 4-amino-3,5-dimethylpyridine 1-oxide.

-

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is essential for its use in synthesis.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 174 °C[5] |

| ¹H NMR (CDCl₃, δ) | ~2.4 (s, 6H, 2 x CH₃), ~8.1 (s, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | ~17.0 (CH₃), ~138.0 (C-2, C-6), ~140.0 (C-3, C-5), ~150.0 (C-4) |

| IR (KBr, cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (N-O stretch) |

| Mass Spec (EI, m/z) | 168 (M⁺), 152 (M⁺ - O), 122 (M⁺ - NO₂) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion

The nitro group in this compound exhibits a high degree of reactivity, primarily governed by the powerful electron-withdrawing nature of the N-oxide and the nitro group itself. This reactivity makes it an exceptionally valuable and versatile intermediate for the synthesis of a wide range of functionalized pyridine derivatives, with profound implications for the pharmaceutical industry. The facile displacement of the nitro group by various nucleophiles, as detailed in this guide, provides a robust and reliable strategy for the construction of complex molecular architectures. A thorough understanding of the principles and protocols outlined herein is crucial for any researcher or scientist working in the field of heterocyclic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 14248-66-9 [chemicalbook.com]

- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 1H NMR spectrum [chemicalbook.com]

role of N-oxide in the reactivity of 3,5-Dimethyl-4-nitropyridine 1-oxide

An In-Depth Technical Guide to the Role of N-Oxide in the Reactivity of 3,5-Dimethyl-4-nitropyridine 1-oxide

Abstract

This compound is a pivotal intermediate in modern medicinal chemistry, most notably in the industrial synthesis of proton pump inhibitors like Omeprazole and Esomeprazole[1]. Its synthetic utility is not merely a consequence of the substituents present but is profoundly dictated by the nuanced and powerful role of the N-oxide functionality. This guide elucidates the multifaceted influence of the N-oxide group, dissecting its impact on the electronic structure, stability, and reaction pathways of the molecule. We will explore how this functional group acts as a master controller, activating the pyridine ring for crucial transformations, stabilizing key intermediates, and enabling regioselective reactions that are otherwise challenging. Through a detailed examination of reaction mechanisms, experimental protocols, and theoretical principles, this document provides a comprehensive understanding of the N-oxide's indispensable role.

The Electronic Architecture: How the N-Oxide Group Shapes Reactivity

The reactivity of an aromatic system is fundamentally governed by its electron distribution. In this compound, the N-oxide group exerts a powerful, dual electronic influence that is central to its chemical behavior. It acts simultaneously as a resonance donor and an inductive acceptor, a combination that creates a unique and highly exploitable electronic landscape.

-

Resonance Donation: The lone pairs on the formally negative oxygen atom can be delocalized into the pyridine ring's π-system. This donation increases electron density, particularly at the C2, C4, and C6 positions. This effect makes the N-oxide-substituted ring more reactive towards electrophiles than the parent pyridine.[2][3]

-

Inductive Withdrawal: Due to the high electronegativity of oxygen, the N-O bond is highly polarized (N⁺-O⁻), resulting in a strong electron-withdrawing inductive effect that deactivates the entire ring.[4][5]

This duality is visually represented by its resonance contributors.

References

- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]

- 2. a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep in Pearson+ [pearson.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactive Landscape of 3,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of the electrophilic and nucleophilic substitution reactions of 3,5-Dimethyl-4-nitropyridine 1-oxide, a pivotal intermediate in contemporary pharmaceutical synthesis. The unique electronic architecture of this molecule, characterized by the interplay of the N-oxide functionality, a strongly deactivating nitro group, and two activating methyl groups, gives rise to a rich and nuanced reactivity profile. This document elucidates the mechanistic underpinnings of its reactions, offers field-proven experimental protocols, and presents a comprehensive analysis of the directing effects that govern its synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile heterocyclic compound.

Introduction: The Electronic Dichotomy of a Polysubstituted Pyridine N-oxide

This compound, also known as 3,5-lutidine-4-nitro-N-oxide, is a cornerstone in the synthesis of various high-value molecules, most notably proton pump inhibitors like omeprazole.[1][2] Its synthetic utility stems from a fascinating confluence of electronic effects. The pyridine N-oxide moiety, a zwitterionic functional group, fundamentally alters the reactivity of the parent pyridine ring. It enhances the electron density at the C2 (ortho) and C4 (para) positions through resonance, thereby activating these sites for electrophilic attack.[3] However, in the case of our title compound, the C4 position is already occupied by a potent electron-withdrawing nitro group.

This substitution pattern creates a molecule with distinct reactive centers: the highly electron-deficient C4 position, which is primed for nucleophilic aromatic substitution, and the C2/C6 positions, whose reactivity towards electrophiles is modulated by a complex interplay of activating and deactivating influences. Understanding this electronic dichotomy is paramount to strategically designing synthetic routes that exploit the unique properties of this intermediate.

Nucleophilic Aromatic Substitution: A Highly Favored Pathway

The most prominent and synthetically exploited feature of this compound is the pronounced electrophilicity of the C4 position. The combined electron-withdrawing effects of the N-oxide and the 4-nitro group render this carbon atom highly susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the lynchpin in the industrial synthesis of omeprazole and related pharmaceuticals.[1]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution of the nitro group proceeds via a classical addition-elimination mechanism, often referred to as the SNAr pathway. The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the oxygen atoms of the N-oxide and nitro groups. The subsequent departure of the nitro group, a good leaving group, restores the aromaticity of the pyridine ring and yields the substituted product.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Generalized mechanism of nucleophilic aromatic substitution at the C4 position.

Experimental Protocol: Synthesis of a Methoxy-Substituted Derivative

A common and illustrative example of nucleophilic substitution on this compound is its reaction with methoxide ions. This reaction is a key step in the synthesis of the omeprazole precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.[5]

Table 1: Reaction Parameters for Methoxylation

| Parameter | Value | Reference |

| Starting Material | This compound | [5] |

| Nucleophile | Sodium methoxide (NaOMe) | [5] |

| Solvent | Methanol (MeOH) | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | Several hours (monitor by TLC/HPLC) | [5] |

| Typical Yield | > 85% | [5] |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in methanol.

-

Reagent Addition: Add a solution of sodium methoxide in methanol to the suspension. The amount of sodium methoxide should be in slight excess relative to the starting material.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-methoxy-3,5-dimethylpyridine 1-oxide.

Causality Behind Experimental Choices:

-

Choice of Nucleophile and Solvent: Sodium methoxide provides the nucleophilic methoxy group. Using methanol as the solvent is advantageous as it is the conjugate acid of the nucleophile, which helps to maintain a stable reaction environment.

-

Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Monitoring: Chromatographic monitoring is crucial to determine the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or decomposition.

Electrophilic Aromatic Substitution: A More Challenging Endeavor

In contrast to the facile nucleophilic substitution at the C4 position, electrophilic aromatic substitution on this compound is a more complex and less explored area. The directing effects of the substituents are in competition, and the overall reactivity of the ring towards electrophiles is significantly diminished.

Analysis of Directing Effects

The potential sites for electrophilic attack are the C2 and C6 positions. Let's analyze the directing effects of the substituents on these positions:

-

N-oxide group: This group is activating and directs electrophilic attack to the ortho (C2, C6) and para (C4) positions. Since the C4 position is blocked, it directs towards C2 and C6.

-

Methyl groups (at C3 and C5): These are weakly activating, ortho- and para-directing groups. The methyl group at C3 directs to C2 and C4, while the methyl group at C5 directs to C4 and C6.

-

Nitro group (at C4): This is a strongly deactivating, meta-directing group. It directs incoming electrophiles to the C2 and C6 positions.

Therefore, all the directing groups point towards the C2 and C6 positions for electrophilic attack. However, the powerful deactivating nature of the nitro group significantly reduces the electron density of the entire pyridine ring, making it less susceptible to electrophilic substitution.[2]

Plausible Electrophilic Reactions and Predicted Outcomes

While there is a scarcity of published experimental data on electrophilic substitution reactions on this compound, we can make some educated predictions based on the principles of physical organic chemistry.

Halogenation (e.g., Bromination):

It is plausible that under forcing conditions, halogenation could occur at the C2 or C6 positions. However, the reaction would likely be sluggish due to the deactivating effect of the nitro group. Steric hindrance from the adjacent methyl groups might also play a role in reducing the reaction rate.[6]

Nitration:

Further nitration of this compound is highly unlikely under standard nitrating conditions (e.g., HNO₃/H₂SO₄). The presence of the existing nitro group, a strong deactivating group, would render the ring too electron-deficient to react with the nitronium ion (NO₂⁺).[7] The synthesis of the title compound itself is achieved by nitrating 3,5-dimethylpyridine 1-oxide, where the C4 position is highly activated.[3][8]

Diagram 2: Synthesis of this compound

Caption: Electrophilic nitration of 3,5-dimethylpyridine 1-oxide.

Conclusion and Future Perspectives

This compound is a molecule of significant industrial importance, primarily due to the high reactivity of its C4 position towards nucleophilic attack. This property has been effectively harnessed in the synthesis of blockbuster drugs. The SNAr reactions of this compound are well-understood and can be performed with high efficiency and predictability.

In contrast, the electrophilic substitution chemistry of this substrate remains largely unexplored, likely due to the strong deactivating influence of the 4-nitro group. While theoretical considerations suggest that electrophilic attack at the C2 and C6 positions might be possible under harsh conditions, the synthetic utility of such reactions is questionable.

Future research in this area could focus on the development of novel, highly reactive electrophiles that can overcome the deactivation of the pyridine ring. Additionally, computational studies could provide valuable insights into the activation barriers for various electrophilic substitution reactions, guiding future experimental work. For now, the synthetic potential of this compound is overwhelmingly centered on its role as an exceptional substrate for nucleophilic aromatic substitution.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

synthesis of omeprazole from 3,5-Dimethyl-4-nitropyridine 1-oxide

An Application Note for the Synthesis of Omeprazole from 3,5-Dimethyl-4-nitropyridine 1-oxide

Authored by: A Senior Application Scientist

Introduction

Omeprazole is a highly effective proton pump inhibitor used extensively in the treatment of acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells. The synthesis of omeprazole is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. This document provides a detailed guide for the synthesis of omeprazole, commencing from the readily available starting material, this compound. This route involves the sequential construction of the substituted pyridine and benzimidazole moieties, followed by their coupling and a final selective oxidation.

The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and critical process considerations.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

-

Formation of the Key Pyridine Intermediate: Conversion of this compound into the reactive electrophile, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

-

Formation of the Key Benzimidazole Intermediate: Synthesis of the nucleophile, 2-mercapto-5-methoxybenzimidazole.

-

Coupling and Oxidation: Condensation of the two intermediates to form the omeprazole sulfide backbone, followed by a controlled oxidation to yield the final omeprazole product.

Caption: Overall workflow for the synthesis of omeprazole.

PART 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This phase involves a three-step transformation of the starting material to create the activated pyridine intermediate.

Protocol 1.1: Methoxylation of this compound

The initial step is a nucleophilic aromatic substitution where the nitro group at the 4-position is displaced by a methoxide ion. This reaction is facilitated by the electron-withdrawing nature of the N-oxide group.[1][2]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 168.15 | 16.8 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.15 |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |

Step-by-Step Procedure

-

Prepare a solution of sodium methoxide by dissolving sodium hydroxide (6.0 g) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add this compound (16.8 g) to the methanolic solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully adjust the pH to approximately 8.0 using concentrated sulfuric acid.[2]

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (200 mL) and stir for 30 minutes to dissolve the product.

-

Filter off the precipitated inorganic salts (e.g., sodium sulfate) and wash the filter cake with a small amount of dichloromethane.

-

Evaporate the combined filtrates to dryness to yield 3,5-dimethyl-4-methoxypyridine-1-oxide as a solid product.[2]

Protocol 1.2: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This step functionalizes the methyl group at the 2-position. One established method involves methylation of the N-oxide followed by a rearrangement in the presence of a free radical source.[1] An alternative, often used in industrial processes, involves rearrangement with acetic anhydride to an acetoxymethyl intermediate, followed by hydrolysis.[3]

Step-by-Step Procedure (Illustrative)

-

Dissolve the 3,5-dimethyl-4-methoxypyridine-1-oxide from the previous step in methanol.

-

Add dimethyl sulfate dropwise while maintaining the pH at 5.0 with sodium hydroxide solution.[1]

-

Reflux the mixture for 1-2 hours. The addition of a free radical source, such as ammonium persulfate, can facilitate the hydroxymethylation.[4]

-

Upon reaction completion (monitored by TLC/HPLC), the reaction is worked up by neutralizing any excess reagents and extracting the product into an organic solvent.

-

Purification via column chromatography or recrystallization yields the desired 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Protocol 1.3: Chlorination to 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl

The final step in preparing the pyridine intermediate is the conversion of the hydroxyl group to a chloro group, which is a better leaving group for the subsequent coupling reaction. Thionyl chloride is a common and effective reagent for this transformation.[5]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 167.21 | 16.7 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 13.1 g (8.0 mL) | 0.11 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 300 mL | - |

| Hexane | - | 250 mL | - |

Step-by-Step Procedure

-

In a flask under an inert atmosphere (e.g., argon), dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (16.7 g) in dichloromethane (200 mL).

-

Slowly add a solution of thionyl chloride (13.1 g) in dichloromethane (100 mL) dropwise to the reaction mixture at room temperature over 30 minutes.[5]

-

Stir the reaction for an additional 30-60 minutes at room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Suspend the resulting solid residue in hexane (250 mL) and stir vigorously.

-

Collect the solid product by filtration, wash with fresh hexane, and air-dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[5]

PART 2: Synthesis of 2-Mercapto-5-methoxybenzimidazole

This nucleophilic partner is typically synthesized in a separate process. A highly efficient route starts from 4-methoxy-2-nitroaniline, involving simultaneous reduction and cyclization.[6]

Caption: High-level routes for synthesizing the benzimidazole core.

Rationale for Method Selection: While multi-step syntheses exist, a one-pot reaction where the nitro group of 4-methoxy-2-nitroaniline is reduced and the resulting diamine is cyclized with carbon disulfide offers high efficiency and atom economy.[7]

PART 3: Final Assembly and Oxidation

Protocol 3.1: Condensation to form Omeprazole Sulfide

This step involves the nucleophilic substitution reaction between the thiol group of the benzimidazole and the chloromethyl group of the pyridine hydrochloride to form a thioether linkage.[8]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 18.0 g | 0.10 |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 222.11 | 22.2 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.8 g | 0.22 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 200 mL | - |

Step-by-Step Procedure

-

In a reaction vessel, dissolve sodium hydroxide (8.8 g) in ethanol (100 mL).

-

Add 2-mercapto-5-methoxybenzimidazole (18.0 g) to the basic ethanol solution and stir until it dissolves completely. This forms the sodium thiolate salt in situ.

-

In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (22.2 g) in water (100 mL).

-

Cool the benzimidazole solution to below 10°C and slowly add the aqueous pyridine solution.

-

Allow the reaction temperature to rise to room temperature (around 25-30°C) and stir for 3-4 hours.[8]

-

Cool the mixture to 10°C and add 500 mL of cold water to precipitate the product.

-

Stir the suspension for several hours (or overnight) to ensure complete precipitation.

-

Collect the white solid product by suction filtration, wash with water, and dry under vacuum to obtain the sulfide intermediate (pyrmetazole).[8]

Protocol 3.2: Selective Oxidation to Omeprazole

The final and most critical step is the oxidation of the sulfide to a sulfoxide. Over-oxidation to the sulfone byproduct must be avoided, as it is a common impurity.[9] Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used oxidant for this transformation.[10]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Omeprazole Sulfide Intermediate | 329.43 | 32.9 g | 0.10 |

| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | ~22.4 g | ~0.10 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 500 mL | - |

| Sodium Bicarbonate (aq. solution) | 84.01 | As needed | - |

| Sodium Thiosulfate (aq. solution) | 158.11 | As needed | - |